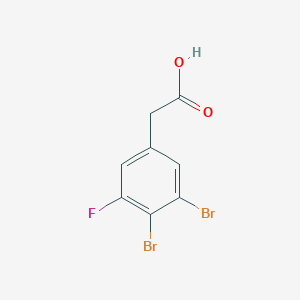

3,4-Dibromo-5-fluorophenylacetic acid

説明

特性

IUPAC Name |

2-(3,4-dibromo-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQZJUZHXLQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Halogenation of 5-Fluorophenylacetic Acid Derivatives

A common approach involves starting from 5-fluorophenylacetic acid or its esters, followed by bromination at the 3 and 4 positions of the aromatic ring. The key steps include:

- Starting material: 3-fluoro or 5-fluorophenylacetic acid or ethyl ester derivatives.

- Bromination: Using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to achieve selective dibromination.

- Esterification (if starting from acid): Conversion to ethyl ester via Fischer esterification with ethanol and acid catalyst (e.g., sulfuric acid) to facilitate purification and handling.

Example: Ethyl 3,4-dibromo-5-fluorophenylacetate is synthesized by brominating ethyl 5-fluorophenylacetate, followed by purification to yield the dibromo-fluoro substituted ester.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS, solvent (e.g., acetic acid), 0-25 °C | Selective dibromination at 3,4-positions | Temperature control critical to avoid overbromination |

| Esterification | Ethanol, H2SO4 catalyst, reflux | Formation of ethyl ester for purification | Ester facilitates handling and further transformations |

Sandmeyer-Type Halogenation and Side-Chain Introduction

An alternative method involves:

- Starting from a fluorinated aniline derivative.

- Diazotization followed by Sandmeyer reaction to introduce bromine substituents selectively.

- Side-chain introduction via nucleophilic substitution or carboxylation reactions.

This method is more complex but allows for precise substitution patterns and is useful when direct bromination is challenging.

Multistep Synthesis via Halogenated Intermediates

A patented method for related fluorophenylacetic acids involves:

- Formation of trichloroethyl intermediates from fluorinated anilines under acidic and cuprous oxide catalysis.

- Subsequent hydrolysis and oxidation steps to yield fluorophenylacetic acids with high purity (>99% by HPLC).

- Recrystallization from toluene or other solvents to obtain pure products.

Though this method is described for difluoro derivatives, it can be adapted for dibromo-fluoro substituted phenylacetic acids by adjusting halogen sources and reaction conditions.

Reaction Conditions and Purification

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | Acetone, toluene, ethanol | Choice depends on step (bromination, esterification) |

| Temperature | 0 to 95 °C | Low temperatures favor selective bromination; higher temps for esterification |

| Catalysts | Sulfuric acid, cuprous oxide, tetrabutylammonium chloride | Catalysts facilitate halogenation and side-chain formation |

| Purification | Recrystallization from toluene or ethyl acetate/hexane | Achieves >99% purity by HPLC |

| Yield | Typically 70-85% for key steps | Dependent on reaction control and purification |

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Purification | Notes |

|---|---|---|---|---|---|---|

| Direct bromination of fluorophenylacetic esters | Ethyl 5-fluorophenylacetate | Br2 or NBS, H2SO4 (for esterification) | 0-25 °C bromination; reflux esterification | 70-85% | Recrystallization (toluene/ethyl acetate) | Most straightforward, widely used |

| Sandmeyer halogenation from fluorinated aniline | 5-fluoroaniline derivatives | NaNO2, CuBr, HCl | 0-5 °C diazotization; room temp Sandmeyer | Moderate | Chromatography/recrystallization | More complex, selective |

| Multistep trichloroethyl intermediate route | Fluoroanilines | HCl, cuprous oxide, tetrabutylammonium chloride | 65-95 °C | ~70% | Recrystallization | High purity, adaptable |

化学反応の分析

Types of Reactions: 3,4-Dibromo-5-fluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include substituted phenylacetic acids, alcohols, and coupled aromatic compounds .

科学的研究の応用

Medicinal Chemistry

DBFPA has been explored as a potential scaffold for the development of novel pharmaceuticals. The introduction of fluorine and bromine atoms into drug candidates often alters their pharmacokinetics and pharmacodynamics. For instance:

- Antitumor Activity : Compounds with similar structures have shown promise as anticancer agents due to their ability to interfere with cellular signaling pathways.

- Antimicrobial Properties : The structural modifications provided by halogens can enhance the antibacterial activity of phenylacetic acid derivatives.

Environmental Science

DBFPA is being studied for its role in bioremediation processes. Research indicates that certain microorganisms can utilize brominated compounds as carbon sources, suggesting potential applications in environmental cleanup efforts:

- Dehalogenation Studies : The enzyme systems capable of dehalogenating DBFPA could be harnessed for bioremediation of contaminated sites. Studies have shown that specific bacterial strains can effectively degrade brominated phenolic compounds, including DBFPA, under anaerobic conditions .

Synthetic Chemistry

DBFPA serves as an important intermediate in the synthesis of more complex organic molecules:

- Fluorination Reagents : The compound can be used to synthesize other fluorinated derivatives, which are crucial in developing agrochemicals and pharmaceuticals .

- Building Blocks for Drug Development : Its unique structural features make it a suitable precursor for synthesizing various biologically active compounds.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of DBFPA analogs on cancer cell lines. The results indicated that modifications to the phenylacetic acid structure could significantly enhance cytotoxicity against specific cancer types, demonstrating the potential for developing new anticancer drugs.

Case Study 2: Bioremediation Potential

Research on the microbial degradation of DBFPA revealed that certain bacterial strains could utilize it as a sole carbon source. This study highlighted the efficiency of NADPH-dependent dehalogenases in breaking down brominated compounds, paving the way for future applications in environmental bioremediation .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 3,4-Dibromo-5-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through the inhibition of enzyme activity or the activation of receptor signaling pathways .

類似化合物との比較

Structural Comparison with Halogenated Benzoic Acids

Halogenated benzoic acids, such as 3,4-difluorobenzoic acid and 3,5-difluorobenzoic acid ( ), share similarities in halogen substitution patterns but differ in their carboxylic acid positioning and substituent types.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 3,4-Dibromo-5-fluorophenylacetic acid | C₈H₅Br₂FO₂ | ~312 | Br (3,4), F (5), CH₂COOH | High steric bulk, lipophilicity |

| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | F (3,4), COOH | Electron-withdrawing substituents |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | F (3,5), COOH | Symmetric fluorine substitution |

Key Differences :

- Substituent Effects : Bromine atoms in 3,4-Dibromo-5-fluorophenylacetic acid introduce greater steric hindrance and lipophilicity compared to fluorine in difluorobenzoic acids. Bromine’s lower electronegativity but larger atomic size may reduce solubility in polar solvents .

- Acidity : The acetic acid side chain in phenylacetic derivatives typically results in lower acidity (higher pKa) compared to benzoic acids due to the electron-donating methylene group. For example, benzoic acid derivatives with electron-withdrawing halogens (e.g., F) exhibit enhanced acidity, while phenylacetic analogs are less acidic .

Functional Group Analysis: Acetic Acid vs. Benzoic Acid Derivatives

The distinction between phenylacetic and benzoic acid frameworks significantly impacts chemical behavior:

- Reactivity : Benzoic acids (e.g., 3,5-difluorobenzoic acid) undergo direct electrophilic substitution at the aromatic ring, whereas phenylacetic acids may engage in side-chain reactions (e.g., esterification of the acetic acid group).

- Biological Interactions : The extended side chain in phenylacetic acids can enhance membrane permeability in pharmacological contexts, while benzoic acids are more commonly used as reference standards or intermediates .

Halogenated Benzoic Acids ( )

- Reference Standards : 3,4-Difluorobenzoic-d3 acid is utilized as a deuterated internal standard in analytical chemistry.

- Synthetic Intermediates : Fluorinated benzoic acids serve as precursors in agrochemical and pharmaceutical synthesis.

Hydroxy-Substituted Derivatives ( )

Compounds like 3,4-dihydroxybenzeneacrylic acid (caffeic acid) are employed in food, cosmetics, and supplements due to antioxidant properties. In contrast, brominated/fluorinated phenylacetic acids are more likely to function as specialized intermediates in organohalogen chemistry (e.g., cross-coupling reactions) or bioactive molecule synthesis.

Pharmacological Relevance ( )

While focuses on β-lactam antibiotics, the presence of carboxylic acid groups in such compounds underscores the importance of acidity and substituent positioning in drug design. 3,4-Dibromo-5-fluorophenylacetic acid’s halogenation pattern may confer metabolic stability or binding affinity in drug candidates.

生物活性

3,4-Dibromo-5-fluorophenylacetic acid (CAS#: 1804418-66-3) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine and fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a subject of interest for research into enzyme inhibition and receptor modulation.

The biological activity of 3,4-Dibromo-5-fluorophenylacetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) are known to enhance the compound's binding affinity, allowing it to effectively modulate biological pathways. This modulation can occur through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases characterized by overactive enzymatic activity.

- Receptor Activation : It may also interact with various receptors, influencing signaling pathways that regulate physiological functions.

Potential Therapeutic Applications

Research indicates that 3,4-Dibromo-5-fluorophenylacetic acid has potential applications in:

- Anti-inflammatory Activity : The compound is being investigated for its ability to reduce inflammation, which is a key factor in many chronic diseases.

- Anticancer Properties : Its structural features suggest potential efficacy in cancer treatment by targeting tumor growth pathways.

- Antimicrobial Effects : Preliminary studies have indicated that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Experimental Data

A variety of studies have explored the biological effects of 3,4-Dibromo-5-fluorophenylacetic acid. Below is a summary of relevant findings:

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Demonstrated inhibition of specific enzymes involved in metabolic pathways. | |

| Anticancer Activity | Showed potential in reducing tumor cell proliferation in vitro. | |

| Anti-inflammatory | Exhibited properties that may reduce inflammatory markers in animal models. | |

| Antimicrobial Effects | Preliminary data suggest effectiveness against certain bacterial strains. |

Comparative Analysis with Similar Compounds

To understand the unique properties of 3,4-Dibromo-5-fluorophenylacetic acid, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Difluorobenzylamine | Lacks bromine atoms | Limited anti-inflammatory effects |

| 3,4-Dibromobenzylamine | Lacks fluorine atoms | Similar enzyme inhibition but less selective |

| 5-Fluorobenzylamine | Contains only a single fluorine atom | Minimal anticancer activity |

This comparison highlights the enhanced biological activity attributed to the unique combination of bromine and fluorine in 3,4-Dibromo-5-fluorophenylacetic acid.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-Dibromo-5-fluorophenylacetic acid to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with fluorophenylacetic acid derivatives (e.g., 3,5-difluorophenylacetic acid) as precursors. Bromination can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Use gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate intermediates .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Validate purity using NMR (e.g., NMR for fluorine environment analysis) .

Q. What analytical techniques are critical for characterizing 3,4-Dibromo-5-fluorophenylacetic acid?

- Methodological Answer :

- Structural Confirmation : Use and NMR to identify substituent positions. NMR is essential for verifying fluorine substitution patterns .

- Mass Spectrometry : High-resolution LC-MS/MS in negative ion mode can detect molecular ions ([M-H]⁻) and fragmentation patterns, particularly for halogenated derivatives .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards (e.g., fluorinated benzoic acid analogs) .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of 3,4-Dibromo-5-fluorophenylacetic acid in nucleophilic reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electron-deficient regions. Bromine’s electron-withdrawing effect enhances electrophilicity at the phenyl ring, while fluorine’s inductive effect stabilizes intermediates .

- Experimental Validation : Conduct Suzuki coupling with aryl boronic acids. Monitor regioselectivity via NMR to confirm substitution patterns .

Q. What strategies can resolve contradictions in biological activity data for halogenated phenylacetic acid derivatives?

- Methodological Answer :

- Dose-Response Studies : Test 3,4-Dibromo-5-fluorophenylacetic acid across a wide concentration range (nM–mM) in enzyme inhibition assays (e.g., cyclooxygenase-2). Compare IC₅₀ values with non-halogenated analogs .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity measurements .

Q. How can researchers design experiments to assess the environmental persistence of fluorinated aromatic acids?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS and quantify half-life using first-order kinetics .

- Microbial Degradation : Use soil microcosms spiked with the compound. Analyze residual concentrations via HPLC and identify biodegradation pathways using NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。